molecular formula C8H4BrClOS B15048256 6-Bromo-3-chloro-1

6-Bromo-3-chloro-1

Cat. No.: B15048256
M. Wt: 263.54 g/mol
InChI Key: HAEKXDYCODFTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 1243472-33-4) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molar mass of 245.5 g/mol . The compound features a bicyclic indazole core substituted with bromine at position 6, chlorine at position 3, and a methyl group at position 1 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is stored at room temperature, indicating moderate stability under standard conditions .

Properties

Molecular Formula

C8H4BrClOS

Molecular Weight

263.54 g/mol

IUPAC Name

6-bromo-3-chloro-1-benzothiophene 1-oxide

InChI

InChI=1S/C8H4BrClOS/c9-5-1-2-6-7(10)4-12(11)8(6)3-5/h1-4H

InChI Key

HAEKXDYCODFTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)C=C2Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 6-Bromo-3-chloro-1-methyl-1H-indazole is compared below with structurally related compounds, including indole and pyrazinone derivatives.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Storage Conditions
This compound-methyl-1H-indazole C₈H₆BrClN₂ 245.5 Indazole 6-Br, 3-Cl, 1-CH₃ Room temperature
6-Bromo-2-substituted indole derivative C₂₄H₃₀BrN₃O₃·xHCl N/A Indole 6-Br, 5-OH, 1-Ph, 3-COOEt Not specified
This compound,2-dihydropyrazin-2-one Not provided N/A Pyrazinone 6-Br, 3-Cl Not specified

Key Comparisons

Core Structure Differences: Indazole vs. Indazole vs.

The absence of polar groups (e.g., hydroxyl or ester moieties) in this compound-methyl-1H-indazole may result in lower water solubility compared to the indole derivative in .

Similar measures are recommended for indazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.